molecular formula C11H16N2O B15342065 (1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate CAS No. 34025-17-7

(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate

Cat. No.: B15342065
CAS No.: 34025-17-7
M. Wt: 192.26 g/mol
InChI Key: FKCSZUWAUBGQLA-UHFFFAOYSA-N
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Description

(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate is a chemical compound with a unique structure that includes a benzyl group, a dimethylammonium group, and an ethanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate typically involves the reaction of benzylamine with dimethylamine and ethyl formate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide to facilitate the formation of the ethanimidate group. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanimidate group is replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halides, thiols; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide, often with the addition of a catalyst.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanimidate derivatives.

Scientific Research Applications

(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Shares the benzyl group but lacks the ethanimidate moiety.

    Dimethylamine: Contains the dimethylammonium group but does not have the benzyl or ethanimidate groups.

    Ethyl Formate: Provides the ethanimidate group but lacks the benzyl and dimethylammonium groups.

Uniqueness

(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate is unique due to its combination of benzyl, dimethylammonium, and ethanimidate groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

34025-17-7

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate

InChI

InChI=1S/C11H16N2O/c1-10(14)12-13(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

FKCSZUWAUBGQLA-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\[N+](C)(C)CC1=CC=CC=C1)/[O-]

Canonical SMILES

CC(=N[N+](C)(C)CC1=CC=CC=C1)[O-]

Origin of Product

United States

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